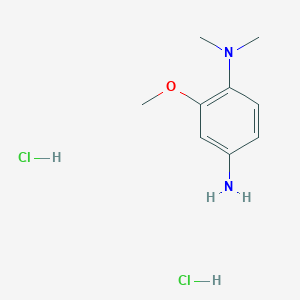
2-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride” is a chemical compound with the IUPAC name 2-methoxy-N~4~,N~4~-dimethyl-1,4-benzenediamine . It has a molecular weight of 239.14 . The compound is in liquid form and is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.2ClH/c1-11(2)8-5-4-7(10)6-9(8)12-3;;/h4-6H,10H2,1-3H3;2*1H . This indicates that the compound has a benzene ring with two amine groups and one methoxy group attached to it. The two chlorine atoms are part of the dihydrochloride salt.Physical And Chemical Properties Analysis
The compound is a liquid and is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . Its molecular weight is 239.14 .Applications De Recherche Scientifique
Photophysical Properties and Biological Activity
One study focuses on the synthesis, structural characterization, and evaluation of photophysical properties and biological activity of silicon-containing bis-azomethines. These compounds, synthesized using related diamines, exhibited strong UV/Vis-absorption and fluorescence, indicating potential applications in UV light absorbing and fluorescent materials. Their antimicrobial activity was tested against bacteria and fungi, showing significant inhibition, suggesting potential for antimicrobial applications (Zaltariov et al., 2015).
Electrochromic Properties
Another study reports on the synthesis of aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties. These polyamides showed good solubility, thermal stability, and electrochromic properties, highlighting their use in anodic electrochromic devices. This research demonstrates the potential of such materials in electronic displays or smart windows (Liou & Chang, 2008).
Fluoroionophores for Metal Detection
Research into fluoroionophores based on diamine-salicylaldehyde (DS) derivatives has led to the development of compounds capable of chelating metal ions, such as Zn+2, in organic and semi-aqueous solutions. This indicates the application of these compounds in metal ion sensing, providing a method for the selective detection of specific metals in various environments (Hong et al., 2012).
Metal-Catalysed Diamination Reactions
The presence of the 1,2-diamine motif in many natural products and pharmaceutical agents has driven research into metal-catalysed diamination reactions. These studies aim at developing synthetic methods for chiral 1,2-diamines, demonstrating the importance of such reactions in the synthesis of biologically active compounds and in asymmetric synthesis (Cardona & Goti, 2009).
Environmental Pollutant Degradation
Research on the catalytic reduction of Methoxychlor, an environmental pollutant, with nickel(I) salen electrogenerated in situ at carbon cathodes, underscores the potential application of related diamine compounds in environmental cleanup. This study highlights a method for the degradation of persistent organic pollutants, contributing to the development of greener and more effective remediation technologies (McGuire et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
2-methoxy-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-11(2)8-5-4-7(10)6-9(8)12-3;;/h4-6H,10H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRYRMNBVBCGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2845116.png)
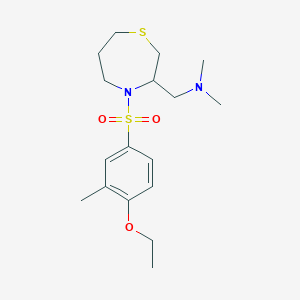

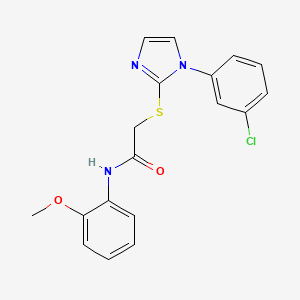
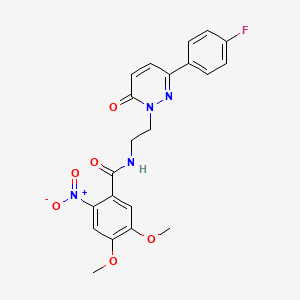

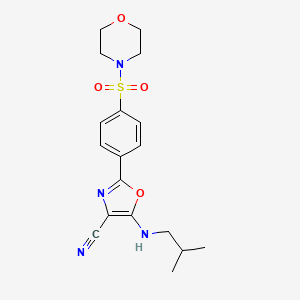
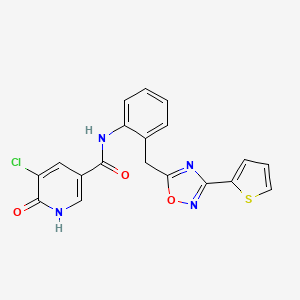
![(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2845129.png)
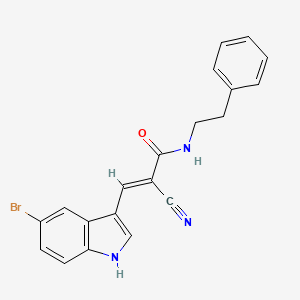
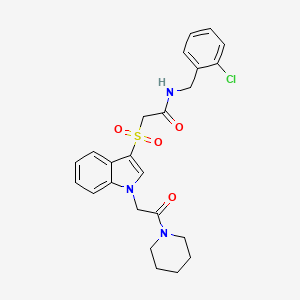

![3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2845133.png)
